molecular formula C3H6O2 B041140 Hydroxyacetone CAS No. 116-09-6

Hydroxyacetone

Cat. No. B041140
CAS RN: 116-09-6
M. Wt: 74.08 g/mol
InChI Key: XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Description

Hydroxyacetone, also known as acetol, is an organic chemical with the formula CH3C(O)CH2OH . It consists of a primary alcohol substituent on acetone and is the simplest hydroxy ketone structure . It is a colorless, distillable liquid .


Synthesis Analysis

Hydroxyacetone is produced commercially by dehydration of glycerol . It can also be synthesized on a laboratory scale by a substitution reaction on bromoacetone . Furthermore, it can be formed through the electrochemical CO2 reduction on copper and within mixed ices of methanol and acetaldehyde analogous to interstellar ices .


Molecular Structure Analysis

The molecular formula of Hydroxyacetone is C3H6O2 . The Hydroxyacetone molecule contains a total of 10 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Hydroxyacetone undergoes rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation . It can be produced by degradation of various sugars . In foods, it is formed by the Maillard reaction . It reacts further to form other compounds with various aromas .


Physical And Chemical Properties Analysis

Hydroxyacetone is a colorless liquid with a sweet odor . Its density is 1.059 g/cm3 , melting point is -17 °C , and boiling point is 145-146 °C . Its vapor pressure is 7.5 hPa at 20 °C , and refractive index (nD) is 1.415 .

Scientific Research Applications

Elucidating Enzyme Mechanisms

Hydroxyacetone is used in the study of enzyme mechanisms . It helps researchers understand how enzymes function at a molecular level, which is crucial for the development of new drugs and therapies.

Exploring Biochemistry of Metabolic Pathways

Hydroxyacetone plays a significant role in exploring the biochemistry of metabolic pathways . These pathways are essential for understanding how cells process nutrients and energy.

Studying Protein Structure and Function

Hydroxyacetone’s significance extends to the study of protein structure and function . Understanding protein structure and function is vital for many areas of biology, including drug design and disease treatment.

Reagent in Organic Chemical Reactions

Hydroxyacetone is used as a reagent in organic chemical reactions . It can participate in various reactions, providing a versatile tool for chemists.

Component for Mannich Reaction and Aldol Reactions

Hydroxyacetone serves as a component for Mannich reaction and aldol reactions . These reactions are fundamental in organic chemistry and are used in the synthesis of many important compounds.

Synthesis of 2-oxo-propionaldehyde, Imidazoles, Polyols, Acrolein, Dyes and Skin Tanning Agents

Hydroxyacetone is used in the syntheses of 2-oxo-propionaldehyde, imidazoles, polyols, acrolein, dyes and skin tanning agents . These compounds have a wide range of applications, from pharmaceuticals to cosmetics.

Production of ®-1,2-Propanediol

Hydroxyacetone yields ®-1,2-propanediol upon reduction . ®-1,2-propanediol is a commercial building block for antibacterial agents , highlighting another important application of Hydroxyacetone.

properties

IUPAC Name

1-hydroxypropan-2-one
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InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
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InChI Key

XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CO
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Molecular Formula

C3H6O2
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DSSTOX Substance ID

DTXSID8051590
Record name Hydroxyacetone
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Molecular Weight

74.08 g/mol
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Physical Description

Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma
Record name Acetol
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Boiling Point

145.00 to 146.00 °C. @ 760.00 mm Hg
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Solubility

1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol)
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Density

1.079-1.085 (20°)
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Vapor Pressure

2.95 [mmHg]
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Product Name

Hydroxyacetone

CAS RN

116-09-6
Record name Hydroxyacetone
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Melting Point

-17 °C
Record name Hydroxyacetone
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Synthesis routes and methods I

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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Yield
7.6%

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,251,325 (assigned to BP Chemicals), the work-up of a fraction which has been substantially freed of low boilers, water, and acetone has been optimized by operating the cumene column in such a way that a mixture comprising cumene, AMS and hydroxy acetone is taken off at the top, with this mixture being separated virtually completely from the crude phenol remaining in the bottoms and thus not having to be removed in a costly fashion during the work-up of the phenol. This process gives phenol containing less than 30 ppm of hydroxy acetone. A disadvantage of this process is the fact that the input mixture has to be substantially freed of water, which is why an acetone fraction comprising low boilers and also the major part of the water present in the cleavage product mixture has to be separated from the cleavage product mixture in the preceding separation step. The work-up of such an acetone fraction by methods of the prior art is relatively uneconomical, since a high expenditure for apparatus is required.
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Synthesis routes and methods III

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 71% Cu+Cr; 19% Al; 10% Ba catalyzed the reaction for 3 h to give glycerol conversion of 34% with 90% selectivity to hydroxyacetone, 8% 1,2-propylene glycol, <2% ethylene glycol and <0.01% to other products.
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Synthesis routes and methods IV

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 67% Cu and 33% Cr catalyzed the reaction for 5 h to give glycerol conversion of 37% with 86% selectivity to hydroxyacetone, 10% 1,2-propylene glycol, 4% ethylene glycol and <0.01% to other products.
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Synthesis routes and methods V

Procedure details

Dehydration of 80 wt % glycerol followed by acetol hydrogenation in a single step at 220° C. in 20 g of water as a solvent using 0.01 g/ml of 67% Cu+33% Cr catalyst in 5 h gave 21% conversion of glycerol with selectivity's of 69% to 1,2-propylene glycol and 31% to hydroxyacetone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyacetone
Reactant of Route 2
Hydroxyacetone
Reactant of Route 3
Hydroxyacetone
Reactant of Route 4
Hydroxyacetone
Reactant of Route 5
Hydroxyacetone
Reactant of Route 6
Reactant of Route 6
Hydroxyacetone

Q & A

Q1: What is the molecular formula and weight of Hydroxyacetone?

A1: Hydroxyacetone, also known as acetol, has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol. []

Q2: What are some key spectroscopic characteristics of Hydroxyacetone?

A2: Hydroxyacetone can be characterized using various spectroscopic techniques. Its mass spectrum shows characteristic fragmentation patterns, including the loss of a hydrogen atom and CHO from the ionized molecule. [] Infrared (IR) spectroscopy reveals specific vibrational modes associated with the hydroxyl and carbonyl functional groups. Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze the proton and carbon environments within the molecule. [, ]

Q3: Is Hydroxyacetone stable in aqueous solutions?

A3: Hydroxyacetone can undergo various reactions in aqueous solutions. For example, it can be oxidized by hydroxyl radicals (OH), yielding products like methylglyoxal, formic acid, and acetic acid. [, ] The reaction pathway and product distribution can be influenced by factors such as temperature, pH, and the presence of other reactive species. [, ]

Q4: Can Hydroxyacetone be used as a platform molecule for electrocatalytic processes?

A4: Yes, research suggests that Hydroxyacetone holds potential as a platform molecule for the electrocatalytic synthesis of various chemicals. For instance, using iron electrodes in a chloride electrolyte, Hydroxyacetone can be electrocatalytically hydrogenated to produce 1,2-propanediol with promising selectivity and reaction rates. [] Furthermore, copper and lead electrodes have shown efficacy in catalyzing the formation of acetone from Hydroxyacetone in chloride solutions. []

Q5: What is the role of Hydroxyacetone in the ketonization of biomass pyrolysis bio-oil?

A6: Hydroxyacetone, a component of biomass pyrolysis bio-oil, undergoes ketonization reactions in the presence of catalysts like mixed oxides of Fe, Ce, and Al. [] This process leads to the formation of acetone and other ketones like 2-butanone, 3-pentanone, and 2- and 3-hexanone. [] Understanding the ketonization pathways of Hydroxyacetone is crucial for optimizing the upgrading and stabilization of pyrolysis bio-oil, as it can contribute to the reduction of acidity and improve the fuel properties of the oil.

Q6: Have computational methods been used to study Hydroxyacetone?

A7: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the thermal decomposition mechanism of Hydroxyacetone. [] These calculations provide insights into the energetics and pathways involved in the decomposition process, revealing the dominant reaction channels and the formation of various products like H2, CH4, H2O, and HCHO. [] Such computational studies are valuable for understanding the thermal behavior and reactivity of Hydroxyacetone.

Q7: How does the structure of Hydroxyacetone affect its reactivity?

A8: The structure of Hydroxyacetone, with its adjacent hydroxyl and carbonyl groups, significantly influences its chemical behavior. [] It can undergo keto-enol tautomerism, [] a crucial aspect affecting its reactivity in various chemical and biological processes. Moreover, the presence of the hydroxyl group allows for reactions like esterification [] and etherification, while the carbonyl group enables reactions like nucleophilic addition and aldol condensation. [, ]

Q8: How is Hydroxyacetone detected and quantified in atmospheric samples?

A9: Several analytical techniques are available for measuring Hydroxyacetone in air samples. One common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using high-performance liquid chromatography (HPLC). [, , ] Another approach utilizes chemical ionization mass spectrometry (CIMS), which offers high sensitivity and selectivity for detecting and quantifying Hydroxyacetone in complex mixtures. [, ]

Q9: What methods are used to quantify organosulfates, including hydroxyacetone sulfate, in ambient aerosols?

A10: A sensitive and accurate method for quantifying organosulfates, including hydroxyacetone sulfate, in ambient aerosols employs ultra-performance liquid chromatography (UPLC) coupled with negative electrospray ionization mass spectrometry (MS). [] The use of synthesized organosulfate standards aids in accurate quantification. [] This method, utilizing hydrophilic interaction liquid chromatography (HILIC), effectively separates and quantifies various organosulfates, providing valuable insights into secondary organic aerosol formation. []

Q10: What is the environmental fate of Hydroxyacetone?

A11: Hydroxyacetone is a volatile organic compound that can contribute to atmospheric chemistry. [, , ] It primarily undergoes photochemical degradation in the atmosphere, reacting with hydroxyl radicals (OH) produced from ozone photolysis. [, ] These reactions lead to the formation of various oxidation products, such as methylglyoxal, formaldehyde, and organic acids, which can contribute to aerosol formation and affect air quality. [, ]

Q11: What is known about the adsorption of Hydroxyacetone on ice surfaces?

A12: Studies utilizing flow-tube reactor measurements have investigated the adsorption behavior of Hydroxyacetone on pure ice surfaces within the temperature range of 213-253 K. [] The findings indicate that a significant fraction of Hydroxyacetone can adsorb onto ice, with the enthalpy of adsorption and monolayer capacity determined experimentally. [] These insights are crucial for understanding the partitioning of Hydroxyacetone between the gas phase and ice surfaces in atmospheric environments.

Q12: Are there any alternative compounds with similar properties to Hydroxyacetone?

A13: Several compounds exhibit structural similarities to Hydroxyacetone and share some of its chemical properties. Examples include dihydroxyacetone (DHA), 1,3-dihydroxyacetone, and 2-hydroxypropanal. [, , ] These compounds can serve as potential alternatives or substitutes for Hydroxyacetone in specific applications, depending on the desired properties and reactivity.

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